3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 956485-59-9) is a heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core substituted with an iodine atom at position 3 and a cyano group at position 4. Its molecular formula is C₈H₄IN₃, with a molecular weight of 269.04–269.05 g/mol . The compound is typically stored under dry conditions at 2–8°C to ensure stability and is available at 95% purity . The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the cyano group contributes to hydrogen-bonding interactions, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSYSBAEUNYLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640149 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956485-59-9 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodination of Pyrrolo[2,3-b]pyridine-4-carbonitrile
A common method involves the direct electrophilic iodination of the pyrrolo[2,3-b]pyridine-4-carbonitrile precursor using iodine in the presence of an oxidant. The reaction proceeds as follows:
- Dissolve the pyrrolo[2,3-b]pyridine-4-carbonitrile in DMF or a DMF/water mixture.
- Add iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite slowly under stirring.
- Maintain the reaction temperature between 0 and 25°C to avoid over-iodination or decomposition.
- After completion, quench the reaction with aqueous sodium thiosulfate to remove excess iodine.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify by recrystallization or chromatography to obtain 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with yields typically above 70%.
Palladium-Catalyzed Cross-Coupling Routes
Alternative synthetic strategies involve palladium-catalyzed cross-coupling reactions starting from halogenated pyrrolo-pyridine derivatives:
- Use 5-bromo-1H-pyrrolo[2,3-b]pyridine as a substrate.
- Perform Suzuki or Sonogashira coupling with appropriate boronic acids or alkynes.
- Introduce the iodine substituent via halogen exchange or direct iodination post-coupling.
- Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as potassium carbonate.
- Reactions are conducted under inert atmosphere (N2) at 80°C in dioxane/water mixtures.
- Workup involves acidification, extraction, and purification steps.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMF/water, dioxane/water | Polar aprotic solvents enhance reactivity |
| Temperature | 0–25°C for iodination; 80°C for Pd-catalyzed coupling | Low temp reduces side reactions; higher temp needed for coupling |
| Iodinating Agent | I2, N-iodosuccinimide (NIS) | NIS offers milder and more selective iodination |
| Oxidizing Agent | H2O2, NaOCl | Facilitates electrophilic iodination |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Used in cross-coupling steps |
| Base | K2CO3, Na2CO3 | Neutralizes acids, promotes coupling |
| Atmosphere | Nitrogen (N2) | Prevents oxidation and side reactions |
Reported yields for the iodination step range from 70% to 90%, depending on reaction scale and conditions. Purity of the final compound is typically above 95% as confirmed by HPLC and NMR spectroscopy.
- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and integrity of the heterocyclic core.
- Mass Spectrometry: ESI-MS or LC-MS verifies molecular weight (269.05 g/mol) and purity.
- HPLC: Used to assess purity, typically >95%.
- Melting Point: Consistent with literature values for the compound.
- The iodination reaction is sensitive to solvent choice; polar aprotic solvents like DMF improve iodine solubility and reaction efficiency.
- Temperature control is critical to avoid deiodination or formation of polyiodinated byproducts.
- Palladium-catalyzed cross-coupling methods provide versatile routes to functionalized derivatives but require careful catalyst and ligand selection.
- The compound serves as a key intermediate for further functionalization via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
- Stability in aqueous solutions is enhanced by maintaining neutral pH and protecting from light exposure.
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Electrophilic Iodination | 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | I2 + H2O2 or NaOCl, DMF, 0–25°C | 70–90 | Simple, direct, regioselective |
| Pd-Catalyzed Cross-Coupling | 5-bromo-1H-pyrrolo[2,3-b]pyridine | Pd catalyst, K2CO3, dioxane/water, 80°C | 65–85 | Versatile, allows further functionalization |
The preparation of this compound is well-established through electrophilic iodination of the corresponding pyrrolo-pyridine precursor under mild oxidative conditions. Alternative palladium-catalyzed cross-coupling routes provide additional synthetic flexibility. Optimization of solvent, temperature, and reagent stoichiometry is essential for high yield and purity. This compound’s synthetic accessibility underpins its utility as a building block in pharmaceutical and materials chemistry research.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Reduction Reactions: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include 3-azido-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, 3-thio-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, and 3-alkoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
Coupling Reactions: Products include various biaryl and alkyne derivatives.
Reduction Reactions: Products include 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
Scientific Research Applications
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a pyrrolopyridine derivative with an iodine atom at the 3-position of the pyrrole ring. It has a molecular weight of approximately 269.04 g/mol. This compound is utilized in scientific research for its potential biological activities and as a precursor for complex organic molecules.
Scientific Research Applications
3-Iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives have found applications in medicinal chemistry, materials science, and chemical biology.
Medicinal Chemistry 3-Iodo-1H-pyrrolo[2,3-b]pyridine serves as a building block for synthesizing kinase inhibitors and other bioactive molecules targeting specific proteins or pathways. Derivatives of pyrrolo[2,3-b]pyridine have exhibited inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression. For example, one derivative (4h) showed an IC50 value of 7 nM for FGFR1, demonstrating strong inhibitory activity. These compounds can induce apoptosis and inhibit cell proliferation in breast cancer cell lines, also reducing migration and invasion capabilities.
Materials Science This compound is also used to develop organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology It is utilized in designing probes and tools for studying biological processes at the molecular level.
3-Iodo-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities. It is recognized as an intermediate in synthesizing biologically active molecules, particularly in developing pharmaceuticals targeting cancer and neurological disorders.
Chemical Properties and Reactions
This compound can undergo several chemical reactions:
- Suzuki reactions
- Sonogashira couplings
- Iodination
These reactions often require specific catalysts or reagents, and the conditions must be optimized to achieve the desired outcomes. Spectroscopic techniques (e.g., NMR, IR) are often used to confirm structural integrity and purity.
Related Compounds
Examples of similar compounds include:
- 3-Iodo-1H-pyrrolo[3,2-b]pyridine
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Anticancer Activity of Analogous Compounds
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways and cellular processes, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
Substituent Effects: Iodine vs. Bromine/Chlorine: Iodine’s larger atomic radius and superior leaving-group ability make it more reactive in metal-catalyzed cross-couplings compared to bromine or chlorine . Cyano Position: Cyano at C4 (vs.
Ring Isomerism :
- Pyrrolo[2,3-b]pyridine vs. [3,2-b] or [2,3-c] analogs exhibit distinct electronic properties due to differences in ring fusion. For example, [2,3-c] derivatives (e.g., QK-4292) may display altered π-stacking in kinase inhibitors .
Functional Group Diversity :
Biological Activity
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including the iodine atom at the 3-position of the pyrrole ring, contribute to its reactivity and interactions with biological targets. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data and case studies.
- Molecular Formula: C₉H₆N₃I
- Molecular Weight: 269.04 g/mol
- Structure: The compound features a fused pyrrole and pyridine ring system, which is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Iodination : The introduction of iodine at the 3-position using reagents such as N-iodosuccinimide.
- Cyclization : Formation of the pyrrole and pyridine rings through various organic synthesis techniques.
- Purification : Techniques like chromatography are employed to achieve high purity levels.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
A study highlighted its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, derivatives of pyrrolo[2,3-b]pyridine have shown potent inhibitory activities against FGFR1, FGFR2, and FGFR3. For instance:
- Compound 4h demonstrated IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) in vitro, leading to significant inhibition of breast cancer cell proliferation and induction of apoptosis .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound binds to active sites on specific kinases and enzymes, inhibiting their activity and altering downstream signaling pathways related to cell proliferation and survival .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on FGFR Inhibition :
- Structure-Activity Relationship (SAR) Studies :
Data Table: Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?
The compound is typically synthesized via multi-step protocols involving halogenation and cyanation reactions. For example, iodination at the 3-position of the pyrrolo[2,3-b]pyridine scaffold can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Subsequent cyanation at the 4-position may involve palladium-catalyzed cross-coupling or nucleophilic substitution, depending on precursor availability. Purification often requires column chromatography or recrystallization, with yields ranging from 21% to 50% in optimized procedures .
Q. How is this compound characterized spectroscopically?
Characterization relies on and NMR to confirm substitution patterns. For instance, the iodine atom at C3 induces distinct deshielding effects on adjacent protons, while the cyano group (C≡N) at C4 appears as a sharp singlet in NMR (~110–120 ppm). Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular weight (269.05 g/mol), and melting points (e.g., 148–167°C) provide additional purity validation .
Q. What are the key solubility and stability considerations for handling this compound?
The compound is sparingly soluble in polar solvents like water but dissolves in DMSO or DMF. Stability tests under ambient conditions (e.g., light, humidity) are essential due to the reactivity of the iodo and cyano groups. Storage in inert atmospheres (argon) at –20°C is recommended to prevent decomposition .
Advanced Research Questions
Q. How do electronic effects of the 3-iodo and 4-cyano substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing cyano group enhances electrophilicity at C4, facilitating nucleophilic aromatic substitution (SNAr) with amines or alkoxides. Conversely, the 3-iodo substituent acts as a directing group, enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) can model charge distribution to predict reaction sites .
Q. What strategies resolve contradictory spectroscopic data during structural elucidation?
Discrepancies in NMR assignments (e.g., overlapping signals) may arise from tautomerism or rotational isomers. Techniques like 2D NMR (COSY, HSQC) and variable-temperature NMR clarify ambiguities. X-ray crystallography provides definitive structural confirmation, as demonstrated for analogues like 3-Iodo-4-amino-N1-ribofuranosyl derivatives .
Q. How can synthetic yields be optimized in multi-step syntheses of this compound?
Yield optimization requires stepwise analysis:
- Iodination : Use excess NIS in anhydrous THF at 0°C to minimize side reactions.
- Cyanation : Employ Pd(OAc)/Xantphos catalysts with Zn(CN) under microwave irradiation (100°C, 30 min) for faster kinetics.
- Purification : Gradient elution (hexane/EtOAc) improves separation of polar byproducts. Reported yields improve from 21% to ~35% with these adjustments .
Q. What computational tools predict the biological activity of this compound analogues?
Molecular docking (AutoDock Vina) and pharmacophore modeling assess interactions with target proteins (e.g., kinases). QSAR studies correlate electronic parameters (HOMO/LUMO energies) with cytotoxicity, guiding the design of derivatives with enhanced bioactivity .
Q. How does substitution at the 3-position (iodo vs. chloro/nitro) alter the compound’s reactivity and applications?
Iodo-substituted derivatives exhibit superior leaving-group ability in metal-catalyzed reactions compared to chloro analogues. Nitro groups at C3 increase electrophilicity but reduce stability. Comparative kinetic studies (e.g., halogen exchange rates) and bioactivity screens (e.g., kinase inhibition) highlight these differences .
Methodological Notes
- Contradiction Analysis : Cross-validate NMR data with mass spectrometry and X-ray crystallography to resolve structural ambiguities .
- Experimental Design : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) systematically .
- Safety Protocols : Follow EPA/OSHA guidelines for handling iodinated compounds, including fume hood use and PPE (nitrile gloves, lab coats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
